molecular formula C7H13NO2 B12866536 Methyl 2-(1-methylazetidin-2-yl)acetate

Methyl 2-(1-methylazetidin-2-yl)acetate

Cat. No.: B12866536
M. Wt: 143.18 g/mol
InChI Key: RFVPSJVBXHQHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-methylazetidin-2-yl)acetate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate typically involves the reaction of azetidine derivatives with methyl acetate. One common method includes the aza-Michael addition of azetidine to methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Methyl 2-(1-methylazetidin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.

    Methyl 2-(azetidin-3-yl)acetate: A structural isomer with the azetidine ring attached at a different position.

    N-methylazetidine: A simpler azetidine derivative without the ester group.

Uniqueness: Methyl 2-(1-methylazetidin-2-yl)acetate is unique due to its specific ester functional group and the position of the azetidine ring. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(1-methylazetidin-2-yl)acetate

InChI

InChI=1S/C7H13NO2/c1-8-4-3-6(8)5-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

RFVPSJVBXHQHMN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC1CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.